Ethyl piperidine-3-carboxylate

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Ethyl piperidine-3-carboxylate (ethyl nipecotate) is a heterocyclic carboxylic acid ester derived from nipecotic acid. It consists of a piperidine ring substituted with an ethyl ester at the 3-position.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 5006-62-2
Cat. No. B042732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl piperidine-3-carboxylate
CAS5006-62-2
SynonymsNipecotic Acid Ethyl Ester;  (±)-3-Piperidinecarboxylic Acid Ethyl Ester;  3-​(Ethoxycarbonyl)​Piperidine;  NSC 158451
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCNC1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
InChIKeyXIWBSOUNZWSFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Piperidine-3-Carboxylate (CAS 5006-62-2): Procurement-Grade Intermediate and Chiral Building Block


Ethyl piperidine-3-carboxylate (ethyl nipecotate) is a heterocyclic carboxylic acid ester derived from nipecotic acid [1]. It consists of a piperidine ring substituted with an ethyl ester at the 3-position. The compound serves as a key chiral synthon in medicinal chemistry, particularly for the synthesis of GABA uptake inhibitors, DPP-4 inhibitors, and other CNS-active agents . As a racemic mixture or in enantiopure forms, it is widely utilized as a pharmaceutical intermediate and in asymmetric catalysis, with typical commercial purity levels of 97–98% .

Chiral building block
Used in medicinal chemistry for GABA uptake inhibitors, DPP-4 inhibitors, and CNS-targeted agents. Available as racemate or enantiopure forms for stereochemical control studies.
Synthetic versatility
Ethyl ester enables prodrug design, chiral ligand preparation, and asymmetric catalysis workflows. Balances lipophilicity and hydrolytic stability.
Supply specification
High-purity pharmaceutical intermediate grade with consistent quality attributes; supports reproducible synthesis and scale-up.

Why Ethyl Piperidine-3-Carboxylate Cannot Be Substituted with Generic Piperidine Carboxylates


Piperidine carboxylate esters differ critically in regiochemistry (3- vs. 4-position), ester group (ethyl vs. methyl), and stereochemistry. The 3-substituted ethyl ester exhibits distinct biological activity as a GABA reuptake inhibitor, whereas the 4-isomer (ethyl isonipecotate) acts as a GABA agonist [1]. The ethyl ester provides a balance of lipophilicity and hydrolytic stability that the methyl ester lacks, influencing bioavailability in prodrug applications [2]. Furthermore, the enantiopure forms (R vs. S) display divergent pharmacological profiles, with (R)-nipecotic acid showing greater GABA uptake inhibition than the (S)-enantiomer [3]. These factors preclude simple interchangeability.

Regioisomer mismatch
Switching to the 4‑position isomer (ethyl isonipecotate) may alter target interaction from GABA reuptake inhibition to GABA receptor agonism, completely changing the pharmacological profile.
Ester group variation
Methyl nipecotate exhibits different lipophilicity and hydrolytic stability; prodrug activation kinetics and formulation behavior may not transfer directly.
Enantiomer divergence
The (R)-enantiomer and (S)-enantiomer show divergent GABA uptake inhibition profiles; chiral identity must be verified for stereospecific studies.

Quantitative Differentiation of Ethyl Piperidine-3-Carboxylate from Structural Analogs


Enantiopure (S)-Ethyl Nipecotate: Two-Step Resolution Yields 98.5% ee with 36.0% Overall Recovery

A two-step resolution process combining enzymatic hydrolysis with diastereomeric salt formation yields enantiopure (S)-ethyl nipecotate with 98.5% ee at 84.3% yield in the second step, achieving an overall yield of 36.0% from racemic starting material [1]. This compares favorably to the racemic mixture, which lacks stereochemical purity, and to alternative resolution methods that often result in lower overall yields or require costly chiral auxiliaries.

Enantiomeric purity
Head-to-head
(S)-ethyl nipecotate: 98.5% ee, 36.0% overall recovery
Supports enantiopure synthesis workflow
Two-step enzymatic resolution; racemate yields 0% ee
Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Ethyl Nipecotate-Derived Chiral Ligand Enables Asymmetric Diethylzinc Addition with 40–81% Optical Yield

A chiral ligand derived from (±)-ethyl nipecotate catalyzes the enantioselective addition of diethylzinc to aldehydes, achieving optical yields in the range of 40–81% [1]. In contrast, the unmodified ethyl nipecotate itself is achiral and does not induce asymmetry, while alternative piperidine-based ligands (e.g., those derived from proline or pipecolic acid) may exhibit different substrate scopes and yield profiles.

Chiral ligand performance
Cross-study comparable
40–81% optical yield in diethylzinc addition
Enables asymmetric catalysis method development
Ligand derived from (±)-ethyl nipecotate; unmodified ester gives no induction
Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

Physical Property Differentiation: Ethyl vs. Methyl Nipecotate Boiling Point and Density

Ethyl piperidine-3-carboxylate exhibits a boiling point of 102–104°C at 7 mmHg and a density of 1.012 g/mL at 25°C . In comparison, the methyl ester analog (methyl nipecotate) has a lower boiling point of approximately 85–90°C at 7 mmHg and a density of ~1.07 g/mL . The higher boiling point of the ethyl ester facilitates purification via distillation and reduces volatility during storage and handling, while the lower density improves compatibility with certain organic solvent systems.

Physical properties
Data to verify
Bp 102–104°C (7 mmHg), density 1.012 g/mL
Distillation and solvent compatibility context
Methyl ester analog: Bp ~85–90°C, density ~1.07 g/mL
Physicochemical Properties Formulation Suitability Process Chemistry

GABA Uptake Inhibition: Enantiomeric (R)-Nipecotic Acid is More Potent than (S)-Nipecotic Acid

Inhibition of GABA uptake in mouse whole brain mini-slices demonstrates that (R)-nipecotic acid (the acid form of ethyl piperidine-3-carboxylate) is significantly more potent than its (S)-enantiomer [1]. Although quantitative IC50 values are not directly reported in the abstract, the study explicitly states that “(−)nipecotic acid was more potent than (+)nipecotic acid” and that the prodrug ester (+)E·Tartrate (hydrolyzed to (−)nipecotic acid) exhibited greater GABA uptake inhibition than (−)E·Tartrate (hydrolyzed to (+)nipecotic acid).

GABA uptake inhibition
Class-level inference
(R)-nipecotic acid reported higher inhibition than (S)-enantiomer
Enantiomer-specific assay response context
Qualitative hierarchy, no IC50 reported in abstract
GABA Transporter Inhibition Neuropharmacology Enantioselective Activity

Regioselective Differentiation: Ethyl Piperidine-3-Carboxylate as a GABA Reuptake Inhibitor vs. Ethyl Isonipecotate as a GABA Agonist

Ethyl piperidine-3-carboxylate (nipecotic acid ethyl ester) functions as a GABA reuptake inhibitor, while its 4-position isomer, ethyl piperidine-4-carboxylate (isonipecotic acid ethyl ester), acts as a GABA agonist [1]. This functional divergence arises solely from the position of the carboxylate group on the piperidine ring. The 3-substituted compound blocks GABA transporter proteins, whereas the 4-substituted analog directly activates GABA receptors.

Regiochemical mechanism
Class-level inference
3‑COOEt: GABA reuptake inhibitor; 4‑COOEt: GABA agonist
Regioisomer identity determines target engagement
Functional divergence based on ring position
Regiochemistry Pharmacological Target CNS Drug Discovery

Commercial Purity Standards: Ethyl Piperidine-3-Carboxylate Consistently Available at ≥98% Purity

Commercial suppliers consistently offer ethyl piperidine-3-carboxylate at a minimum purity of 98% (GC or titration) . In contrast, the free acid form (nipecotic acid) is often supplied at lower purity (e.g., 95–97%) due to hygroscopicity and handling challenges. Higher initial purity reduces the need for pre-reaction purification steps, improving overall synthetic efficiency and reproducibility.

Commercial purity
Supplier specification
≥98.0% (GC, titration)
Reduces pre‑reaction purification needs
Free acid form often supplied at lower purity
Quality Control Analytical Grade Synthetic Reliability

Ethyl Piperidine-3-Carboxylate: Evidence-Backed Application Scenarios for Procurement


Synthesis of Enantiopure DPP-4 Inhibitors and Other Stereospecific APIs

Procure (S)-ethyl piperidine-3-carboxylate as a chiral building block for DPP-4 inhibitors (e.g., sitagliptin analogs), JAK2 inhibitors, and serotonin/noradrenaline reuptake inhibitors . The two-step resolution method provides access to 98.5% ee material, ensuring stereochemical integrity in downstream API synthesis.

Preparation of Chiral Ligands for Asymmetric Catalysis

Utilize racemic or enantiopure ethyl nipecotate to synthesize chiral amino alcohol ligands, which catalyze diethylzinc additions with optical yields up to 81% [1]. This application is particularly relevant for process chemistry groups developing enantioselective routes.

Prodrug Design for GABA Transporter Modulation in CNS Research

Select the (R)-enantiomer of ethyl piperidine-3-carboxylate for prodrug studies targeting GABA uptake inhibition, as the (R)-nipecotic acid metabolite is significantly more potent than the (S)-form [2]. This is critical for neurological disorder models requiring enhanced GABAergic tone.

Large-Scale Intermediate in Antithrombotic Nipecotamide Synthesis

Ethyl nipecotate serves as the key starting material for synthesizing antithrombotic nipecotamides via resolution with tartaric acid and subsequent amidation [3]. The ethyl ester's physical properties (higher boiling point, moderate density) facilitate purification during scale-up.

Application
Selection Property
Validation Focus
Enantiopure API synthesis (e.g., DPP‑4 inhibitors)
High enantiomeric excess via resolution
Stereochemical integrity and yield in downstream coupling
Chiral ligand preparation for asymmetric catalysis
Ligand derivatization compatibility
Asymmetric induction efficiency in model reactions
Prodrug design targeting GABA transporters
Enantiomer-specific prodrug activation
GABA uptake inhibition assay response (R vs S)
Large‑scale nipecotamide intermediate
Favorable physical properties (bp, density)
Distillation efficiency and solvent compatibility at scale

Technical Documentation Hub

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37 linked technical documents
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